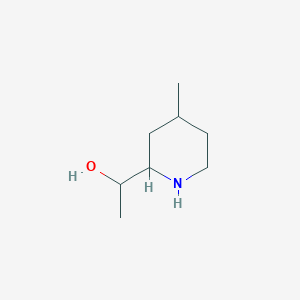

![molecular formula C11H13ClN4 B1427029 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1070165-92-2](/img/structure/B1427029.png)

2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

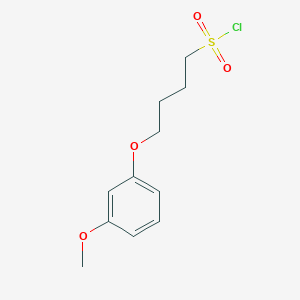

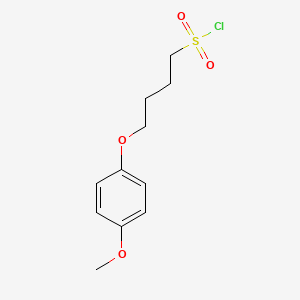

“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C11H12ClN3S . It is a pyrimidine derivative, which is a class of compounds that have been found to have significant biological importance . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a chlorine atom and a piperidine ring . The exact mass of the molecule is 253.0440463 g/mol .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 253.75 g/mol . It has a topological polar surface area of 57.3 Ų and a complexity of 247 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Structural and Binding Studies

The compound 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, as part of various chemical structures, has been explored for its potential in forming intermolecular hydrogen bonds and its implications in crystal packing. For example, in a study involving a related compound, the piperidine ring was found to adopt a chair conformation, facilitating water-mediated hydrogen bonding to the annelated pyrimidine ring, highlighting the compound's role in molecular interaction and structural formation (Gehringer et al., 2014).

Synthetic Applications

The compound has also been investigated for its synthetic utility, serving as an intermediate in the synthesis of various pharmacologically relevant molecules. For instance, its derivative was synthesized as an intermediate of lafutidine, demonstrating the compound's significance in pharmaceutical synthesis processes (Shen Li, 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential as sigma-1 receptor antagonists, showing promising results in the treatment of neuropathic pain. A specific derivative exhibited high binding affinity to the sigma-1 receptor and demonstrated significant antinociceptive effects in animal models, suggesting potential therapeutic applications (Lan et al., 2014).

Corrosion Inhibition

The compound's derivatives have also been examined for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors of these derivatives, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Antimicrobial Activity

Furthermore, derivatives containing the piperidine moiety have been synthesized and evaluated for their antibacterial activities. For example, certain piperidine-containing pyrimidine imines and thiazolidinones were synthesized and screened for their antibacterial efficacy, contributing to the development of new antimicrobial agents (Merugu et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine are anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK is a transmembrane receptor tyrosine kinase originally discovered in anaplastic large cell lymphoma . ROS1 is another receptor tyrosine kinase involved in cell growth and survival .

Mode of Action

This compound interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cell growth and survival .

Biochemical Pathways

The compound affects the signaling pathways regulated by ALK and ROS1 . These pathways are involved in cell growth, survival, and differentiation . By inhibiting ALK and ROS1, the compound disrupts these pathways, potentially leading to the death of cancer cells .

Result of Action

The inhibition of ALK and ROS1 by this compound can lead to the death of cancer cells . This is due to the disruption of the signaling pathways regulated by these kinases, which are crucial for cell growth and survival .

properties

IUPAC Name |

2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVJXHVPLGUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)